2,2,3-Trimethylbut-3-enoyl chloride

Catalog No.
S14997795
CAS No.
85620-30-0
M.F
C7H11ClO
M. Wt
146.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3-Trimethylbut-3-enoyl chloride

CAS Number

85620-30-0

Product Name

2,2,3-Trimethylbut-3-enoyl chloride

IUPAC Name

2,2,3-trimethylbut-3-enoyl chloride

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

InChI

InChI=1S/C7H11ClO/c1-5(2)7(3,4)6(8)9/h1H2,2-4H3

InChI Key

VPIHNIISGQDYJK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(C)C(=O)Cl

2,2,3-Trimethylbut-3-enoyl chloride is an organic compound with the molecular formula C7H11ClOC_7H_{11}ClO. This compound is a derivative of butenoyl chloride, characterized by having three methyl groups attached to the butenoyl backbone. It appears as a colorless to light yellow liquid and is primarily utilized in organic synthesis due to its reactivity and versatility in forming various derivatives. The presence of the acyl chloride functional group makes it particularly valuable in chemical research and industrial applications .

  • Substitution Reactions: This compound can react with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of corresponding amides, esters, and thioesters.
  • Addition Reactions: It can undergo addition reactions with alkenes and alkynes, leading to more complex organic molecules.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield 2,2,3-trimethylbut-3-enoyl alcohol and hydrochloric acid .

Common Reagents and Conditions

  • Thionyl Chloride (SOCl2): Often used for chlorination reactions.
  • Phosphorus Trichloride (PCl3): Another effective chlorinating agent.
  • Anhydrous Solvents: Solvents like dichloromethane or chloroform are commonly employed to maintain reaction conditions.

Major Products Formed

  • Amides: Resulting from reactions with amines.
  • Esters: Formed through reactions with alcohols.
  • Thioesters: Produced when reacting with thiols.

The synthesis of 2,2,3-trimethylbut-3-enoyl chloride typically involves the chlorination of 2,2,3-trimethylbut-3-enoyl alcohol. This reaction is generally conducted using thionyl chloride or phosphorus trichloride as chlorinating agents. The process requires anhydrous solvents and is performed under reflux conditions to ensure complete conversion of the starting material .

Industrial Production

On an industrial scale, continuous flow processes may be employed for the production of this compound to enhance efficiency and yield. Automated systems are often used to maintain controlled environments that ensure consistent product quality.

2,2,3-Trimethylbut-3-enoyl chloride finds various applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Research: The compound is utilized in developing new drug candidates and active pharmaceutical ingredients (APIs).
  • Material Science: It is employed in preparing polymers and advanced materials with specific properties .

Several compounds share structural similarities with 2,2,3-trimethylbut-3-enoyl chloride. Here are a few notable examples:

Compound NameStructural FeaturesUniqueness
2,2-Dimethylbut-3-enoyl ChlorideLacks one methyl group compared to targetLess steric hindrance affecting reactivity
3,3-Dimethylbut-2-enoyl ChlorideDifferent arrangement of methyl groupsAlters reactivity patterns
Acryloyl ChlorideContains a vinyl groupMore reactive towards polymerization

Uniqueness

The uniqueness of 2,2,3-trimethylbut-3-enoyl chloride lies in its specific arrangement of methyl groups. This configuration can significantly influence its reactivity compared to other similar compounds. The steric effects introduced by these methyl groups may enhance its utility in certain synthetic applications where other compounds may not perform as effectively .

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

146.0498427 g/mol

Monoisotopic Mass

146.0498427 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-11

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